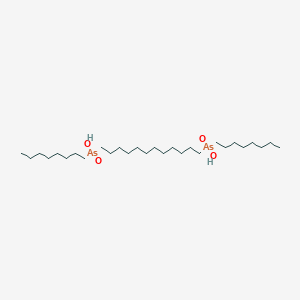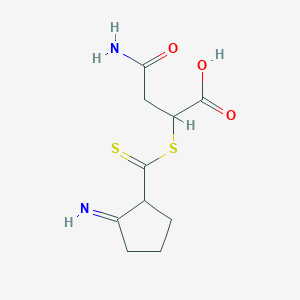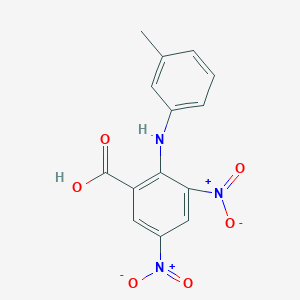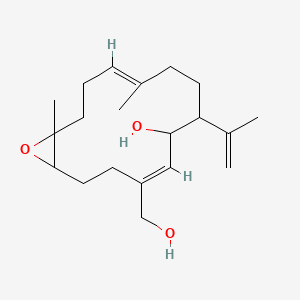
Asperdiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of (-)-asperdiol was first reported by Tius and Fauq in 1986 . The synthesis involves multiple steps, including the formation of key intermediates and the use of specific reagents and conditions to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of asperdiol is not well-documented, likely due to the complexity of its synthesis and the limited availability of natural sources. advancements in synthetic chemistry and biotechnology may pave the way for more efficient production methods in the future.
化学反応の分析
Types of Reactions: Asperdiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols.
科学的研究の応用
Asperdiol has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable intermediate in the synthesis of other complex organic molecules.
Medicine: this compound’s potential therapeutic effects are being explored for the development of new drugs.
Industry: The compound’s unique properties may find applications in the development of new materials and industrial processes.
作用機序
The mechanism of action of asperdiol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects by modulating signaling pathways and interacting with cellular receptors. Further research is needed to elucidate the precise molecular mechanisms involved.
類似化合物との比較
Asperdiol can be compared with other cembranoid diterpenes, such as:
Sarcophytonolide: Another cembranoid with similar biological activities.
Sinulariolide: Known for its anti-cancer properties.
Lobophytolide: Exhibits anti-inflammatory effects.
These compounds share structural similarities with this compound but differ in their specific biological activities and mechanisms of action. This compound’s unique structure and properties make it a valuable compound for further research and development.
特性
CAS番号 |
64180-67-2 |
|---|---|
分子式 |
C20H32O3 |
分子量 |
320.5 g/mol |
IUPAC名 |
(4E,10E)-4-(hydroxymethyl)-10,14-dimethyl-7-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,10-dien-6-ol |
InChI |
InChI=1S/C20H32O3/c1-14(2)17-9-7-15(3)6-5-11-20(4)19(23-20)10-8-16(13-21)12-18(17)22/h6,12,17-19,21-22H,1,5,7-11,13H2,2-4H3/b15-6+,16-12+ |
InChIキー |
FLJAFHRJXPAASR-HOZOIBKHSA-N |
異性体SMILES |
C/C/1=C\CCC2(C(O2)CC/C(=C\C(C(CC1)C(=C)C)O)/CO)C |
正規SMILES |
CC1=CCCC2(C(O2)CCC(=CC(C(CC1)C(=C)C)O)CO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)butanal](/img/structure/B14493809.png)
![[2-({2-[(Piperidin-1-yl)methyl]phenyl}sulfanyl)phenyl]methanol](/img/structure/B14493813.png)
![Acetic acid;3,4,5-trimethyl-5,6,7,8-tetrahydrobenzo[f][1]benzofuran-9-ol](/img/structure/B14493815.png)
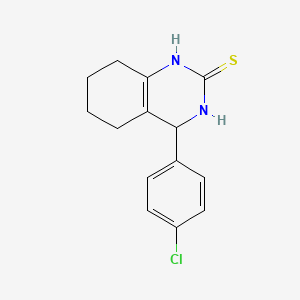
![2-[(6E)-6-hydroxyimino-3-methylpyridazin-1-yl]-1-phenylethanone](/img/structure/B14493828.png)
![[1-(2-Oxo-2-phenylethyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14493832.png)

![Cyano[(4-methoxyphenyl)sulfanyl]methyl acetate](/img/structure/B14493837.png)
![2-[2-(2-Methylbutan-2-yl)benzoyl]benzoic acid](/img/structure/B14493865.png)

